The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule known for its potential applications in medicinal chemistry. It is characterized by a unique structure that incorporates various functional groups, making it of interest for research in drug development.
This compound is classified as a small molecule with a molecular formula of and a molecular weight of approximately 325.39 g/mol. The chemical structure includes a triazole ring, which is significant in many pharmacological applications due to its biological activity. The compound's CAS number is 397266-64-7, and it can be sourced from various chemical suppliers for research purposes .
The synthesis of this compound typically involves multi-step reactions that may include:
These methods require careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the desired product .
The molecular structure of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide features:
The compound's SMILES representation is CCOC(=O)CSc1nnc2n1c(NCC)nc(n2)NCC, providing insight into its connectivity and stereochemistry .
The compound may undergo various chemical reactions typical for organic molecules with functional groups such as:
These reactions are essential for exploring the compound's reactivity profile and potential modifications for enhanced activity .
The mechanism of action for compounds like 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that triazole derivatives can inhibit key enzymes involved in cellular processes or modulate receptor activity. This compound's unique structure may allow it to bind effectively to target sites, influencing pathways related to cancer or infectious diseases .
This compound has potential applications in various fields:
Research continues to evaluate its efficacy and safety profiles in preclinical models .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4